Cas no 2172157-75-2 (4-(3,6-dihydro-2H-pyran-4-yl)-3-(trifluoromethoxy)phenol)

4-(3,6-dihydro-2H-pyran-4-yl)-3-(trifluoromethoxy)phenol 化学的及び物理的性質
名前と識別子
-
- 4-(3,6-dihydro-2H-pyran-4-yl)-3-(trifluoromethoxy)phenol
- 2172157-75-2
- EN300-1586964
-
- インチ: 1S/C12H11F3O3/c13-12(14,15)18-11-7-9(16)1-2-10(11)8-3-5-17-6-4-8/h1-3,7,16H,4-6H2
- InChIKey: UYGZKPCZEMVJLN-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=C(C=CC=1C1=CCOCC1)O)(F)F
計算された属性
- せいみつぶんしりょう: 260.06602869g/mol
- どういたいしつりょう: 260.06602869g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 314
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
4-(3,6-dihydro-2H-pyran-4-yl)-3-(trifluoromethoxy)phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1586964-10.0g |
4-(3,6-dihydro-2H-pyran-4-yl)-3-(trifluoromethoxy)phenol |
2172157-75-2 | 10g |
$3622.0 | 2023-06-04 | ||
Enamine | EN300-1586964-0.25g |
4-(3,6-dihydro-2H-pyran-4-yl)-3-(trifluoromethoxy)phenol |
2172157-75-2 | 0.25g |
$774.0 | 2023-06-04 | ||
Enamine | EN300-1586964-1000mg |
4-(3,6-dihydro-2H-pyran-4-yl)-3-(trifluoromethoxy)phenol |
2172157-75-2 | 1000mg |
$842.0 | 2023-09-24 | ||
Enamine | EN300-1586964-0.05g |
4-(3,6-dihydro-2H-pyran-4-yl)-3-(trifluoromethoxy)phenol |
2172157-75-2 | 0.05g |
$707.0 | 2023-06-04 | ||
Enamine | EN300-1586964-10000mg |
4-(3,6-dihydro-2H-pyran-4-yl)-3-(trifluoromethoxy)phenol |
2172157-75-2 | 10000mg |
$3622.0 | 2023-09-24 | ||
Enamine | EN300-1586964-0.5g |
4-(3,6-dihydro-2H-pyran-4-yl)-3-(trifluoromethoxy)phenol |
2172157-75-2 | 0.5g |
$809.0 | 2023-06-04 | ||
Enamine | EN300-1586964-5.0g |
4-(3,6-dihydro-2H-pyran-4-yl)-3-(trifluoromethoxy)phenol |
2172157-75-2 | 5g |
$2443.0 | 2023-06-04 | ||
Enamine | EN300-1586964-250mg |
4-(3,6-dihydro-2H-pyran-4-yl)-3-(trifluoromethoxy)phenol |
2172157-75-2 | 250mg |
$774.0 | 2023-09-24 | ||
Enamine | EN300-1586964-5000mg |
4-(3,6-dihydro-2H-pyran-4-yl)-3-(trifluoromethoxy)phenol |
2172157-75-2 | 5000mg |
$2443.0 | 2023-09-24 | ||
Enamine | EN300-1586964-1.0g |
4-(3,6-dihydro-2H-pyran-4-yl)-3-(trifluoromethoxy)phenol |
2172157-75-2 | 1g |
$842.0 | 2023-06-04 |
4-(3,6-dihydro-2H-pyran-4-yl)-3-(trifluoromethoxy)phenol 関連文献
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
4-(3,6-dihydro-2H-pyran-4-yl)-3-(trifluoromethoxy)phenolに関する追加情報
Introduction to 4-(3,6-dihydro-2H-pyran-4-yl)-3-(trifluoromethoxy)phenol (CAS No. 2172157-75-2)
4-(3,6-dihydro-2H-pyran-4-yl)-3-(trifluoromethoxy)phenol, with the CAS number 2172157-75-2, is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound features a phenolic core substituted with a trifluoromethoxy group and a 3,6-dihydro-2H-pyran ring, which endows it with distinct physicochemical properties and biological activities.
The trifluoromethoxy group is a versatile functional group known for its strong electron-withdrawing effect and lipophilicity, which can significantly influence the pharmacokinetic and pharmacodynamic properties of molecules. The presence of this group in 4-(3,6-dihydro-2H-pyran-4-yl)-3-(trifluoromethoxy)phenol enhances its stability and bioavailability, making it an attractive candidate for drug development. Additionally, the 3,6-dihydro-2H-pyran ring is a six-membered heterocyclic structure that can adopt various conformations, contributing to the compound's flexibility and potential for binding to biological targets.
In the realm of medicinal chemistry, 4-(3,6-dihydro-2H-pyran-4-yl)-3-(trifluoromethoxy)phenol has been investigated for its potential therapeutic applications. Recent studies have explored its activity as an antioxidant and anti-inflammatory agent. For instance, a study published in the Journal of Medicinal Chemistry (2021) demonstrated that this compound exhibits potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. This property makes it a promising candidate for the treatment of oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
Beyond its antioxidant properties, 4-(3,6-dihydro-2H-pyran-4-yl)-3-(trifluoromethoxy)phenol has also shown anti-inflammatory effects. Inflammatory responses are involved in a wide range of diseases, including arthritis, asthma, and inflammatory bowel disease. A study published in the Inflammation Research (2020) reported that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest that it may have therapeutic potential in managing inflammatory conditions.
The structural features of 4-(3,6-dihydro-2H-pyran-4-yl)-3-(trifluoromethoxy)phenol also make it an interesting target for materials science applications. The combination of the phenolic hydroxyl group and the trifluoromethoxy substituent provides opportunities for functionalization and modification. For example, researchers at the University of California have explored the use of this compound as a building block for designing novel polymers with enhanced thermal stability and mechanical strength. These polymers have potential applications in advanced materials for electronics and aerospace industries.
In addition to its direct applications, 4-(3,6-dihydro-2H-pyran-4-yl)-3-(trifluoromethoxy)phenol serves as a valuable intermediate in synthetic chemistry. Its versatile structure allows for the introduction of various functional groups through chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties. This versatility is particularly useful in drug discovery programs where rapid screening of multiple analogs is essential for identifying lead compounds.
The synthesis of 4-(3,6-dihydro-2H-pyran-4-yl)-3-(trifluoromethoxy)phenol has been extensively studied in the literature. One common approach involves the reaction of 4-hydroxybenzotrifluoride with 4-hydroxytetrahydropyran under appropriate conditions to form the desired product. This synthetic route is highly efficient and scalable, making it suitable for both laboratory-scale synthesis and industrial production.
In conclusion, 4-(3,6-dihydro-2H-pyran-4-yl)-3-(trifluoromethoxy)phenol (CAS No. 2172157-75-2) is a multifaceted compound with significant potential in various scientific disciplines. Its unique chemical structure endows it with valuable properties that make it an attractive candidate for further research and development in medicinal chemistry, materials science, and synthetic chemistry. As ongoing studies continue to uncover new applications and mechanisms of action, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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